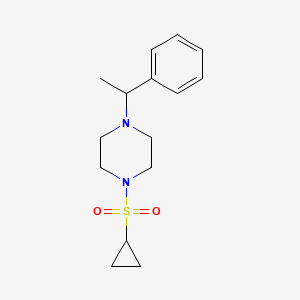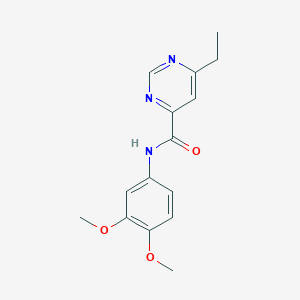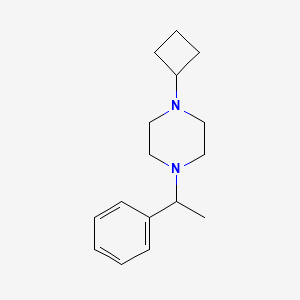![molecular formula C12H16O2 B15115627 3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
3-[(3-Methylphenoxy)methyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylphenoxy)methyl]oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a 3-methylphenoxy group attached to the oxolane ring. Oxolanes are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenoxy)methyl]oxolane typically involves the reaction of 3-methylphenol with an appropriate oxirane derivative. One common method is the nucleophilic substitution reaction where 3-methylphenol reacts with an oxirane in the presence of a base catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts like Lewis acids can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenoxy)methyl]oxolane undergoes various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert the oxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring is opened by nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can react with the oxolane ring in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of lactones.
Reduction: Formation of diols.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Methylphenoxy)methyl]oxolane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. For example, in biological systems, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria. The oxolane ring can interact with membrane lipids, leading to increased permeability and cell lysis . Additionally, the compound can undergo metabolic transformations, producing reactive intermediates that further contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simple oxolane used as a solvent in various chemical reactions.
2-Methyloxolane: A bio-based solvent used as an alternative to petroleum-based solvents.
Oxirane: A three-membered cyclic ether used in the synthesis of various organic compounds.
Uniqueness
3-[(3-Methylphenoxy)methyl]oxolane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-[(3-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-3-2-4-12(7-10)14-9-11-5-6-13-8-11/h2-4,7,11H,5-6,8-9H2,1H3 |
InChI Key |
CIPWNXFLCZBHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15115544.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15115552.png)
![3-(2-Methoxyethyl)-1-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115565.png)
![4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15115566.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B15115588.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)

![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115604.png)

![3-Tert-butyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridazine](/img/structure/B15115614.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15115618.png)
